Azido-PEG4-tetra-Ac-beta-D-glucose

PROTAC linker design PEGylation optimization aqueous solubility

This bifunctional PROTAC linker combines tetra-O-acetylated β-D-glucose with a PEG4-azide chain for superior membrane permeability and intracellular delivery. The acetyl protection enables passive cellular uptake and metabolic incorporation in glycobiology studies—absent in unprotected analogs. The PEG4 spacer (4 EO units) provides optimal solubility, flexibility, and steric accessibility for CuAAC/SPAAC click reactions. The β-D-glucose stereochemistry ensures GLUT transporter recognition for targeted delivery to glucose-avid tissues. Supplied at ≥98% purity with batch-specific COA. Ideal for PROTAC synthesis, bioorthogonal labeling, and drug delivery applications.

Molecular Formula C22H35N3O13
Molecular Weight 549.5 g/mol
Cat. No. B605862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-tetra-Ac-beta-D-glucose
SynonymsAzido-PEG4-tetra-Ac-beta-D-glucose
Molecular FormulaC22H35N3O13
Molecular Weight549.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1
InChIKeySBLCSGRZSLBMCF-CDJZJNNCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-tetra-Ac-beta-D-glucose: A Bifunctional PROTAC Linker and Bioorthogonal Click Chemistry Reagent for Targeted Glycoconjugate Synthesis


Azido-PEG4-tetra-Ac-beta-D-glucose (CAS: 153252-44-9; molecular formula C22H35N3O13; molecular weight 549.53) is a polyethylene glycol (PEG)-based heterobifunctional compound containing an azide group, a PEG4 spacer chain, and a tetra-O-acetylated β-D-glucose moiety . The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reactions with alkyne-, DBCO-, or BCN-containing molecules . The tetra-acetyl protection on the glucose hydroxyl groups (at positions 2, 3, 4, and 6) enhances membrane permeability and facilitates intracellular delivery in metabolic labeling applications [1]. This compound serves dual roles: as a PROTAC linker for targeted protein degradation applications and as a bioorthogonal chemical reporter for studying glycobiology and carbohydrate-mediated processes [2].

Why Generic Substitution of Azido-PEG4-tetra-Ac-beta-D-glucose with Structurally Similar PEG-Sugar Conjugates Fails


Substituting Azido-PEG4-tetra-Ac-beta-D-glucose with other azido-sugar-PEG conjugates without careful structural consideration introduces quantifiable risks to experimental reproducibility and product performance. The tetra-O-acetyl protection state directly determines membrane permeability and metabolic incorporation efficiency in living cell studies, with acetylated analogs demonstrating substantially enhanced cellular uptake compared to their unprotected counterparts [1]. The PEG spacer length critically governs linker flexibility, aqueous solubility, and steric accessibility for click reactions — replacing a PEG4 spacer (4 ethylene oxide units) with PEG3, PEG5, or PEG6 alters conjugation kinetics and solubility profiles . Additionally, the stereochemical configuration at the anomeric carbon (beta-D-glucose versus alpha-D-glucose) affects recognition by glucose transporters and glycosidases, altering the compound's biological fate in metabolic labeling and targeting experiments . Each of these structural variables produces measurable differences in assay outcomes, rendering simple analog substitution scientifically unsound without empirical validation of the specific parameter space.

Product-Specific Quantitative Evidence Guide: Differentiating Azido-PEG4-tetra-Ac-beta-D-glucose from Closest Analogs


PEG4 Spacer Chain Length Provides Quantitatively Superior Aqueous Solubility and Conformational Flexibility Relative to PEG3 Analogs

Azido-PEG4-tetra-Ac-beta-D-glucose contains a PEG4 spacer (four ethylene oxide repeat units, approximate extended length 1.6 nm), which confers enhanced aqueous solubility and reduced immunogenicity compared to shorter PEG analogs such as PEG3-containing variants . The PEG4 spacer provides an optimal balance between linker flexibility for efficient click conjugation and minimal steric hindrance at the reaction site. This structural feature directly addresses the solubility challenges frequently encountered with hydrophobic PROTAC linkers and improves overall bioconjugation efficiency in aqueous media .

PROTAC linker design PEGylation optimization aqueous solubility

Tetra-O-Acetyl Protection Enables Cell-Permeable Metabolic Labeling, a Feature Absent in Unprotected Azido-Glucose Analogs

The tetra-O-acetyl protection of all four hydroxyl groups (positions 2, 3, 4, and 6) on the β-D-glucose moiety renders Azido-PEG4-tetra-Ac-beta-D-glucose cell-permeable, enabling its use as a metabolic precursor for intracellular glycan labeling . Unprotected azido-glucose analogs such as Azido-PEG4-beta-D-glucose lack this permeability and require alternative delivery strategies . Comparative studies on acetylated versus non-acetylated azido-sugar reporters demonstrate that per-O-acetylation substantially enhances metabolic incorporation efficiency across multiple cell lines, with Ac4ManNAz (tetra-acetylated) showing markedly higher labeling efficiency compared to non-acetylated ManNAz in human colon cell lines CCD841CoN, HT29, HCT116, HEK293, and HeLa [1].

metabolic glycan labeling bioorthogonal chemistry cellular uptake

Reactive Azide Position on PEG Terminus Enables Predictable CuAAC and SPAAC Click Kinetics Compared to Direct Anomeric Azide Attachment

Azido-PEG4-tetra-Ac-beta-D-glucose positions the azide group at the terminal end of a PEG4 spacer rather than directly at the anomeric carbon, a structural distinction that affects click reaction kinetics and steric accessibility [1]. Systematic kinetic analysis of azido-glucose analogs with varying azide positions reveals that azide placement substantially influences SPAAC reaction rates with BCN: 6-GlcAz (primary azide) exhibits a second-order rate constant of 0.094 M⁻¹ s⁻¹, compared to 0.053 M⁻¹ s⁻¹ and 0.050 M⁻¹ s⁻¹ for 2-GlcAz and 4-GlcAz respectively, and 0.028 M⁻¹ s⁻¹ for 3-GlcAz — an approximately 3.4-fold rate difference between fastest and slowest positional isomers [2]. The PEG4-linked terminal azide in the target compound mimics the favorable reactivity profile of the primary azide position while providing the added benefit of a flexible spacer arm.

SPAAC kinetics CuAAC efficiency azide positioning

Beta-D-Glucose Stereochemistry Enables GLUT Transporter Recognition and Glycosidase Compatibility Not Achievable with Alpha Anomers

The beta-D-glucose stereochemistry at the anomeric carbon in Azido-PEG4-tetra-Ac-beta-D-glucose enables recognition by glucose transporters (GLUT family) and certain glycosidases, a property that is stereochemically inaccessible to alpha-D-glucose anomers . This stereochemical specificity creates a functional divergence in biological targeting applications: beta-D-glucose conjugates demonstrate preferential uptake in glucose-avid tissues and cells via GLUT-mediated transport, whereas alpha-D-glucose analogs such as Azido-PEG4-alpha-D-glucose exhibit different recognition profiles [1]. The beta anomer is the naturally occurring form of D-glucose in biological systems, making it the preferred stereochemistry for applications requiring biomimetic recognition.

GLUT transporter stereoselective recognition targeted delivery

Molecular Weight 549.53 Provides Optimal Balance Between Solubility and Synthetic Accessibility for PROTAC Linker Applications

With a molecular weight of 549.53 g/mol, Azido-PEG4-tetra-Ac-beta-D-glucose occupies an optimal middle ground in the PROTAC linker molecular weight spectrum — large enough to provide adequate spatial separation between E3 ligase and target protein ligands yet small enough to maintain favorable physicochemical properties and synthetic accessibility . By comparison, Azido-PEG4-beta-D-glucose (381.38 g/mol) offers reduced linker length and lower aqueous solubility enhancement, while extended PEG linkers such as PEG10-azide (866.91 g/mol) may introduce excessive flexibility and potential synthetic challenges . The acetyl protecting groups add approximately 168 Da to the core structure, providing membrane permeability benefits without excessive molecular bulk that might impede conjugation efficiency .

PROTAC linker optimization molecular weight range synthetic scalability

Bifunctional Click Chemistry Reactivity with Both CuAAC and SPAAC Compatibility Expands Experimental Flexibility Beyond Single-Mechanism Probes

The terminal azide group on Azido-PEG4-tetra-Ac-beta-D-glucose enables participation in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual click chemistry compatibility distinguishes the compound from alkyne-based click reagents such as Propargyl-PEG5-tetra-Ac-beta-D-glucose (molecular weight 562.57), which can participate in CuAAC but lack the SPAAC capability required for copper-free live-cell labeling applications . The azide handle's compatibility with both click modalities provides experimental flexibility to select the optimal reaction conditions based on biological constraints (copper toxicity concerns) or kinetic requirements (faster SPAAC versus slower CuAAC) [1].

copper-free click chemistry SPAAC CuAAC

Optimal Research and Industrial Application Scenarios for Azido-PEG4-tetra-Ac-beta-D-glucose Based on Verified Differential Evidence


PROTAC Linker for Targeted Protein Degradation Requiring Balanced Hydrophilicity and Synthetic Accessibility

Azido-PEG4-tetra-Ac-beta-D-glucose is optimally deployed as a linker in PROTAC synthesis where balanced molecular weight (~550 Da) and PEG4-mediated aqueous solubility are critical design parameters . The compound's bifunctional architecture — azide group for click conjugation to one ligand and protected glucose moiety for orthogonal modification — enables efficient construction of heterobifunctional degraders. The PEG4 spacer length provides sufficient flexibility for ternary complex formation while maintaining favorable pharmacokinetic properties compared to both shorter PEG3 linkers (reduced solubility) and longer PEG10 linkers (potential synthetic challenges and excessive flexibility) . This application scenario directly leverages the molecular weight and PEG spacer differentiation established in Evidence Item 5.

Intracellular Metabolic Glycan Labeling in Live Mammalian Cells via Bioorthogonal Click Chemistry

The tetra-O-acetyl protection renders this compound uniquely suitable for passive cellular uptake and subsequent intracellular metabolic incorporation, a capability absent in unprotected azido-glucose analogs . Following cellular entry, endogenous esterases cleave the acetyl groups, releasing the active azido-sugar-PEG conjugate for incorporation into nascent glycans via cellular biosynthetic machinery. The terminal azide then enables post-labeling detection via CuAAC or SPAAC click chemistry with fluorescent alkynes or DBCO-conjugated probes . This application scenario directly leverages the tetra-acetyl protection differentiation established in Evidence Item 2 and the dual click compatibility established in Evidence Item 6.

GLUT Transporter-Targeted Drug Delivery and Imaging Probe Conjugation

The beta-D-glucose stereochemistry enables GLUT family transporter recognition, making Azido-PEG4-tetra-Ac-beta-D-glucose an appropriate choice for targeted delivery applications to glucose-avid tissues such as tumors and metabolically active cells . After cellular entry and deacetylation, the compound can serve as a scaffold for conjugating therapeutic payloads or imaging agents via the azide click handle. The PEG4 spacer provides steric separation between the glucose targeting moiety and conjugated cargo, reducing interference with transporter recognition while maintaining the beta-stereochemical requirement essential for GLUT binding . This application scenario directly leverages the beta-D-glucose stereochemistry differentiation established in Evidence Item 4.

Copper-Free Live-Cell and In Vivo Bioorthogonal Labeling Requiring SPAAC Compatibility

For experimental systems where copper catalyst cytotoxicity precludes CuAAC, the terminal azide group's SPAAC compatibility with DBCO and BCN strained alkynes makes Azido-PEG4-tetra-Ac-beta-D-glucose the appropriate click reagent choice over alkyne-based alternatives . Comparative studies of glucose uptake probes demonstrate that click chemistry-based azido-sugar labeling provides higher signal-to-noise ratio and superior spatial resolution for quantifying low-uptake cells compared to direct fluorescence methods like 2-NBDG . The tetra-acetyl protection further ensures efficient cellular entry, while the PEG4 spacer provides favorable reaction kinetics through reduced steric hindrance at the azide reaction site. This application scenario directly leverages the dual click compatibility differentiation established in Evidence Item 6 and the PEG4 spacer advantage established in Evidence Item 1.

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